2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H16N2O It is a derivative of ethanol and aniline, featuring an amino group attached to a phenyl ring, which is further connected to an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol typically involves the reduction of 4-nitrophenylethanol. One common method is to dissolve 4-nitrophenylethanol in anhydrous ethanol and use palladium on carbon (Pd/C) as a catalyst under hydrogen gas at 50 psi. The reaction mixture is shaken overnight, followed by filtration and concentration to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve similar reduction reactions on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and as a catalyst in certain polymerization reactions
Mechanism of Action
The mechanism of action of 2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol involves its interaction with various molecular targets. It can act as a monoamine oxidase inhibitor, affecting the metabolism of neurotransmitters like dopamine and serotonin. Additionally, it may inhibit cyclooxygenase, which is involved in the production of prostaglandins. These interactions contribute to its anti-inflammatory, antioxidant, and potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the ethylamino group.
4-Aminophenethyl Alcohol: Another similar compound with slight structural variations.
Uniqueness
2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol is unique due to the presence of both an amino and an ethylamino group, which can confer distinct chemical reactivity and biological activity compared to its analogs .
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-[2-(4-aminophenyl)ethylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-10-3-1-9(2-4-10)5-6-12-7-8-13/h1-4,12-13H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHISABQPMWXWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCCO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863367 |
Source
|
Record name | Ethanol, 2-[(4-aminophenyl)ethylamino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-65-9 |
Source
|
Record name | Ethanol, 2-[(4-aminophenyl)ethylamino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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